2-Amino-4-methylbenzophenone
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-Amino-4-methylbenzophenone involves innovative methods, including palladium-catalyzed oxidative aminocarbonylation-cyclization reactions. Such processes enable the formation of complex molecules from simpler precursors, demonstrating the versatility of 2-Amino-4-methylbenzophenone in synthetic chemistry. For instance, a novel synthesis route was developed for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, starting from readily available precursors through a tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, showcasing significant stereoselectivity and efficiency in the synthesis process (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular and crystal structures of 2-Amino-4-methylbenzophenone and its derivatives have been elucidated through advanced analytical techniques, including X-ray diffraction analysis. These studies reveal the intricacies of its molecular geometry and the significance of intramolecular and intermolecular hydrogen bonding, which influence the compound's physical and chemical properties. For example, the structure analysis of 2-aminobenzophenone demonstrated the presence of intramolecular and intermolecular N–H⋯O hydrogen bonds, forming a linear chain structure (Antolini et al., 1985).
Chemical Reactions and Properties
2-Amino-4-methylbenzophenone participates in a variety of chemical reactions, including those leading to the synthesis of complex organic molecules. These reactions are facilitated by its reactive functional groups, making it a valuable precursor in organic synthesis. For instance, its involvement in the synthesis of novel classes of p38 MAP kinase inhibitors underscores its importance in the development of anti-inflammatory agents (Ottosen et al., 2003).
Physical Properties Analysis
The physical properties of 2-Amino-4-methylbenzophenone, such as solubility, melting point, and thermal stability, are crucial for its application in various domains. Research on related compounds, like poly-2-[(4-methylbenzylidene)amino]phenol, provides insights into the thermal degradation and antimicrobial properties, highlighting the compound's stability and potential utility in material science and biotechnology (Baran et al., 2015).
Scientific Research Applications
Fluorescence Derivatization in Chromatography
2-Amino-4,5-ethylenedioxyphenol, a related compound to 2-Amino-4-methylbenzophenone, has been found useful as a pre-column fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This process involves selective reaction with aldehydes, enabling separation by reversed-phase chromatography and sensitive detection of fluorescent derivatives (Nohta et al., 1994).
Asymmetric Synthesis of Alpha-amino Acids
2-Amino-4-methylbenzophenone derivatives have been used in the improved synthesis of Ni(II) complexes of glycine, serving as versatile chiral equivalents of nucleophilic glycine for the general asymmetric synthesis of alpha-amino acids. This process highlights the compound's utility in stereocontrolled organic synthesis (Ueki et al., 2003).
Enantioselective Electroreduction
In the field of electrochemistry, studies have demonstrated the enantioselective electroreduction of 4-methylbenzophenone, suggesting potential applications in asymmetric synthesis and chiral molecule production (Schwientek et al., 1999).
Antitumor Applications
2-Amino-4-methylbenzophenone derivatives, specifically 2-(4-aminophenyl)benzothiazoles, have been identified as potent and selective antitumor agents. They exhibit cytochrome P450 1A1-dependent activity and DNA adduct formation in sensitive tumor cells, indicating their potential in cancer therapy (Leong et al., 2003).
Antimicrobial Properties
The antimicrobial properties of poly-2-[(4-methylbenzylidene)amino]phenol, a polymer derived from 2-Amino-4-methylbenzophenone, have been investigated. This research underscores the compound's potential use in developing antimicrobial materials (Baran et al., 2015).
Safety And Hazards
2-Amino-4-methylbenzophenone may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this chemical .
properties
IUPAC Name |
(2-amino-4-methylphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINYAGBOKBLJHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197778 | |
Record name | 2-Amino-4-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methylbenzophenone | |
CAS RN |
4937-62-6 | |
Record name | 2-Amino-4-methylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4937-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-methylbenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004937626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-methylbenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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